molecular formula C21H25N5O B10954314 N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide

Cat. No.: B10954314
M. Wt: 363.5 g/mol
InChI Key: KVMYVXFOMDCWAW-ZHACJKMWSA-N
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Description

(E)-N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its complex structure, which includes multiple pyrazole rings and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the substituents. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of the compound. The scalability of the synthesis process is crucial for meeting the demands of research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the pyrazole rings, facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be catalyzed by acids or bases, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are of particular interest. It may be studied for its ability to modulate biological pathways involved in diseases, offering new avenues for treatment.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which (E)-N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with specific enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit an enzyme involved in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites. Alternatively, it may bind to a receptor, triggering a signaling cascade that affects cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
  • **N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
  • **N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-3-(1-PROPYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

Uniqueness

(E)-N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE stands out due to its specific combination of substituents and the resulting chemical properties. Its unique structure allows for distinct interactions with biological targets, making it a valuable compound for research and potential therapeutic applications. The presence of multiple pyrazole rings and various substituents provides opportunities for further chemical modifications, enhancing its versatility and utility in scientific research.

Properties

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

IUPAC Name

(E)-N-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-(1-ethylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C21H25N5O/c1-5-25-13-18(12-22-25)10-11-20(27)23-21-16(3)24-26(17(21)4)14-19-9-7-6-8-15(19)2/h6-13H,5,14H2,1-4H3,(H,23,27)/b11-10+

InChI Key

KVMYVXFOMDCWAW-ZHACJKMWSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3C)C

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3C)C

Origin of Product

United States

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